![molecular formula C11H15FN2O4S2 B5597307 1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)

1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

説明

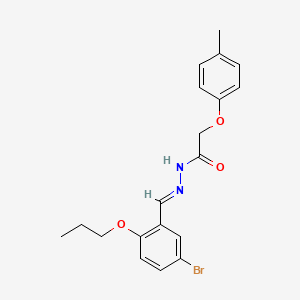

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions, including nucleophilic substitution and condensation processes. An example is the synthesis of piperazine derivatives through the reaction of 1,3,4-thiadiazol with N-substituted piperazine, optimized under specific conditions to achieve high yields (Wu Qi, 2014). Another approach involves the efficient and rapid synthesis of piperazine compounds using specific reagents and conditions, demonstrating the versatility of piperazine chemistry (M. Collins, M. Lasne, L. Barré, 1992).

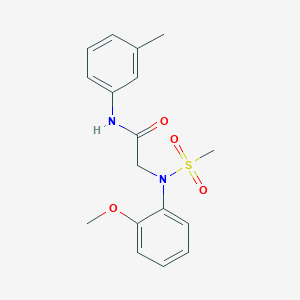

Molecular Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structures of piperazine derivatives, revealing insights into their conformation and spatial arrangement. For instance, a study on 1-benzhydryl-4-methanesulfonyl-piperazine highlighted its monoclinic crystal class and chair conformation of the piperazine ring, providing a basis for understanding the molecular geometry and interactions of similar compounds (S. Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactivities, including interactions with various reagents to form new compounds with potential biological activities. For example, the formation of N,N′-disubstituted piperazines involves specific reaction methodologies that contribute to the diversity of chemical structures and functions within this class of compounds (M. Collins, M. Lasne, L. Barré, 1992).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies utilizing X-ray crystallography provide detailed information on the crystal systems, space groups, and unit cell parameters, which are essential for the characterization and application of these compounds (S. Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Research has shown that modifications to the piperazine ring can lead to compounds with varied biological activities and chemical behaviors, highlighting the importance of structural analysis in the development of new chemical entities (Wu Qi, 2014).

科学的研究の応用

Antibacterial Activities

1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine and its derivatives have demonstrated potential antibacterial activities. A study by Wu Qi (2014) synthesized and investigated the antibacterial activities of several piperazine derivatives, finding that some compounds exhibited better antibacterial activities at certain concentrations (Wu Qi, 2014).

Analytical Methods in Pharmacology

A method for determining a non-peptide oxytocin receptor antagonist in human plasma was described by W. Kline, S. Kusma, and B. Matuszewski (1999), using liquid-liquid extraction followed by automated pre-column chemical derivatization. This methodology involved derivatives of 1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine (Kline, Kusma, & Matuszewski, 1999).

Synthesis Methods in Radiopharmaceuticals

Collins, Lasne, and Barré (1992) developed an efficient and rapid method for the synthesis of piperazine, which has applications in positron emission tomography studies. This method was utilized for the preparation of 1-(4-[18F]fluorophenyl)piperazine, a new precursor in [18F]-labelling (Collins, Lasne, & Barré, 1992).

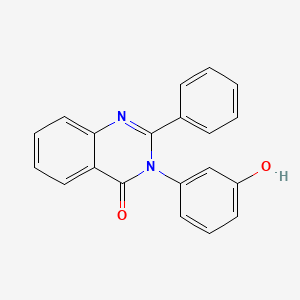

Development of Adenosine Receptor Antagonists

Borrmann et al. (2009) reported on the design, synthesis, and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a new series of compounds acting as adenosine A2B receptor antagonists. They identified compounds with subnanomolar affinity and high selectivity for A2B receptors (Borrmann et al., 2009).

Synthesis of Flunarizine and Its Derivatives

Shakhmaev, Sunagatullina, and Zorin (2016) discussed the Fe-catalyzed synthesis of flunarizine, a drug that belongs to calcium channel blockers and is used to treat various conditions. The synthesis process involved derivatives of 1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine (Shakhmaev, Sunagatullina, & Zorin, 2016).

Anticancer Research

Kostyantyn Turov (2020) evaluated the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent. These compounds showed promising results against various cancer cell lines (Turov, 2020).

Research in Crystallography

Naveen et al. (2007) synthesized and characterized the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insights into the conformation and geometry of such compounds (Naveen et al., 2007).

Studies on Antioxidant Properties

Malík et al. (2017) investigated the antioxidant properties of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment. The study highlighted the potential of these compounds as antioxidants (Malík et al., 2017).

Inhibitors of Breast Cancer Cell Proliferation

Kumar et al. (2007) designed and synthesized 1-benzhydryl-sulfonyl-piperazine derivatives to evaluate their efficacy in inhibiting breast cancer cell proliferation, identifying compounds with significant inhibitory activity (Kumar et al., 2007).

Safety and Hazards

特性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O4S2/c1-19(15,16)13-6-8-14(9-7-13)20(17,18)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVISXFHJIEAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)

![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)

![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)

![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)

![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)

![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)

![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)